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molecular formula C9H8N2O2S B8556196 thieno[3,2-d]pyrimidin-7-ylmethyl acetate

thieno[3,2-d]pyrimidin-7-ylmethyl acetate

Cat. No. B8556196
M. Wt: 208.24 g/mol
InChI Key: SLBZHBAKXPEDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156852B2

Procedure details

7-methyl-thieno[3,2-d]pyrimidine (500 mg, 3.33 mmol) was dissolved in benzene (11 mL), added with NBS (539 mg, 3.33 mmol) and AIBN (27 mg, 0.17 mmol), and refluxed for 2 hours at 75° C. The reaction mixture was slowly cooled to room temperature, and added with potassium iodide (553 mg, 3.33 mmol) and DMF (5 mL), followed by stirring for 1 hour at 40° C. Sodium acetate (273 mg, 3.33 mmol) was added thereto, followed by further stirring for 3 hour at 40° C. Additionally, sodium acetate (273 mg, 3.33 mol) was added thereto, and the reaction mixture was stirred for 12 hours at 40° C. The reaction mixture was subjected to extraction with ethyl acetate, washed with water and NaS2O3 solution, dried and concentrated under reduced pressure. The concentrated compound was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v)) to obtain the title compound (140 mg, 20%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
539 mg
Type
reactant
Reaction Step Two
Name
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
553 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
273 mg
Type
reactant
Reaction Step Four
Quantity
273 mg
Type
reactant
Reaction Step Five
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[CH:10][C:5]=2[S:4][CH:3]=1.C1C(=O)N(Br)C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.[I-].[K+].[C:33]([O-:36])(=[O:35])[CH3:34].[Na+]>C1C=CC=CC=1.CN(C=O)C>[C:33]([O:36][CH2:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[CH:10][C:5]=2[S:4][CH:3]=1)(=[O:35])[CH3:34] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CSC2=C1N=CN=C2
Name
Quantity
11 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
539 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
27 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
553 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
273 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
273 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
by stirring for 1 hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly cooled to room temperature
STIRRING
Type
STIRRING
Details
by further stirring for 3 hour at 40° C
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 12 hours at 40° C
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
washed with water and NaS2O3 solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated compound was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CSC2=C1N=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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